molecular formula C10H8N2 B1464629 7-methyl-1H-indole-4-carbonitrile CAS No. 1082041-37-9

7-methyl-1H-indole-4-carbonitrile

Cat. No.: B1464629
CAS No.: 1082041-37-9
M. Wt: 156.18 g/mol
InChI Key: HUVBXVXTGRSNLW-UHFFFAOYSA-N
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Description

7-methyl-1H-indole-4-carbonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Biological Activity

7-Methyl-1H-indole-4-carbonitrile is a compound belonging to the indole derivatives, which are recognized for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2C_{10}H_{8}N_{2} with a molecular weight of approximately 160.18 g/mol. The compound features a carbonitrile group at the fourth carbon of the indole ring and a methyl group at the seventh position. This unique structure contributes to its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds within the indole family can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these activities indicate a promising therapeutic index:

Cell Line IC50 (μM)
MCF-716.25
HeLa33.35

These values suggest that this compound can effectively inhibit cell proliferation and induce cell death through apoptotic pathways .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which may be attributed to its ability to modulate various signaling pathways involved in inflammation. This activity is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune diseases .

The mechanisms underlying the biological activities of this compound involve interaction with specific biological targets:

  • Receptor Binding : Preliminary studies suggest that this compound can bind to β-adrenoceptors, impacting cardiovascular functions and potentially providing therapeutic benefits in heart-related conditions .
  • Signal Transduction Modulation : The compound may influence pathways such as the complement system, specifically modulating Factor B activity, which plays a critical role in immune responses .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Pharmacological Analysis : A study involving the synthesis and analysis of related compounds showed that modifications in the indole structure could enhance binding affinity to specific receptors, indicating that structural optimization could lead to more potent derivatives .
  • Cytotoxicity Assays : Research conducted on various cancer cell lines demonstrated that this compound not only inhibits cell growth but also induces significant morphological changes associated with apoptosis, confirming its potential as an anticancer agent .
  • Inflammatory Models : In vitro studies using inflammatory models have shown that this compound reduces pro-inflammatory cytokine production, supporting its use in managing inflammatory diseases .

Properties

IUPAC Name

7-methyl-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-2-3-8(6-11)9-4-5-12-10(7)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVBXVXTGRSNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C#N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 306 (300 mg, 1.43 mmol) in NMP (3 mL) under argon atmosphere were added Zn(CN)2 (167 mg, 1.43 mmol), zinc powder (18 mg, 0.28 mmol), Pd2(dba)3 (198 mg, 0.21 mmol), and dppf (237 mg, 0.42 mmol). After stirring at 140° C. for 18 h, the mixture was cooled and partitioned between ethyl EtOAc (200 mL) and water (50 mL). The organic layer was separated, washed with brine, dried (MgSO4), filtered, and evaporated in vacuo. The residue was purified by SiO2 chromatography eluting with 15% EtOAc/petroleum ether to afford 222 mg (85%) of 7-methyl-1H-indole-4-carbonitrile (308) as yellow solid.
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
167 mg
Type
catalyst
Reaction Step One
Name
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
198 mg
Type
catalyst
Reaction Step One
Name
Quantity
237 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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